4-Octyloxy-3-trifluoromethylbenzoic acid
Overview
Description
4-Octyloxy-3-trifluoromethylbenzoic acid: is an organic compound with the molecular formula C16H21F3O3 and a molecular weight of 318.33 g/mol This compound is characterized by the presence of an octyloxy group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Octyloxy-3-trifluoromethylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid, octyl bromide, and trifluoromethyl iodide.
Etherification: The first step involves the etherification of 4-hydroxybenzoic acid with octyl bromide in the presence of a base such as potassium carbonate to form 4-octyloxybenzoic acid.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
4-Octyloxy-3-trifluoromethylbenzoic acid can undergo various chemical reactions, including :
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Octyloxy-3-trifluoromethylbenzoic acid has several scientific research applications :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Octyloxy-3-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The octyloxy group contributes to the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
4-Octyloxybenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-Trifluoromethylbenzoic acid: Lacks the octyloxy group, affecting its solubility and stability.
4-Hydroxy-3-trifluoromethylbenzoic acid: Contains a hydroxyl group instead of an octyloxy group, leading to different reactivity.
Uniqueness:
4-Octyloxy-3-trifluoromethylbenzoic acid is unique due to the presence of both the octyloxy and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances the compound’s lipophilicity, stability, and reactivity, making it a valuable compound in various fields of research.
Biological Activity
Overview
4-Octyloxy-3-trifluoromethylbenzoic acid (C16H21F3O3) is an organic compound notable for its unique chemical structure, which includes both an octyloxy group and a trifluoromethyl group. This combination enhances its lipophilicity and stability, potentially impacting its biological activity. The compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its promising properties.
- Molecular Formula : C16H21F3O3
- Molecular Weight : 318.33 g/mol
- Functional Groups : Carboxylic acid, ether (octyloxy), and trifluoromethyl.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate lipid membranes, facilitating interactions with cellular components such as enzymes and receptors.
Anti-inflammatory Effects
Preliminary investigations suggest that benzoic acid derivatives can exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or the modulation of signaling pathways related to inflammation. Further studies are necessary to elucidate the specific anti-inflammatory effects of this compound.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of trifluoromethylbenzoic acids reported that modifications to the benzoic acid structure could lead to varying biological activities. This highlights the importance of structural features in determining biological effects. The research emphasized the need for further exploration of this compound's biological profile in vitro and in vivo .
Study 2: Interaction with Biomolecules
Investigations into similar compounds have shown that trifluoromethyl groups can influence the binding affinity to biomolecules, including proteins and nucleic acids. This suggests that this compound may also interact with key biomolecules, affecting their function and potentially leading to therapeutic applications .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Octyloxybenzoic Acid | Lacks trifluoromethyl group | Moderate antimicrobial activity |
3-Trifluoromethylbenzoic Acid | Lacks octyloxy group | Enhanced lipophilicity, potential for drug formulation |
4-Hydroxy-3-trifluoromethylbenzoic Acid | Contains hydroxyl instead of octyloxy | Exhibits anti-inflammatory properties |
Properties
IUPAC Name |
4-octoxy-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3O3/c1-2-3-4-5-6-7-10-22-14-9-8-12(15(20)21)11-13(14)16(17,18)19/h8-9,11H,2-7,10H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZVJSKHSOCIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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